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molecular formula C10H6O4 B1668906 Chromocarb CAS No. 4940-39-0

Chromocarb

Cat. No. B1668906
M. Wt: 190.15 g/mol
InChI Key: RVMGXWBCQGAWBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05580863

Procedure details

2'-hydroxyacetophenone (25.7 g) and diethyl oxalate (33.1 g) were added to a solution of sodium ethoxide in ethanol (prepared from 13.0 g of sodium and 375 ml of ethanol), and the mixture was heated for 1 hour while refluxing. After the reaction mixture was cooled to room temperature, ethyl ether (500 ml) was added, and the separating crystals were collected by filtration. To this crystal, 2N hydrochloric acid (600 ml) was added, followed by ethyl ether extraction. The ethyl ether layer was washed with water and dried (MgSO4), after which it was concentrated under reduced pressure. The residual oily substance was dissolved in acetic acid-concentrated hydrochloric acid (1:1,200 ml) and heated for 1 hour while refluxing. The reaction mixture was poured over water (1 liter); the separated crystals were collected by filtration and then washed by sequential additions of water, ethanol and ethyl ether in that order, to yield 4-oxo-4H-1-benzopyran-2-carboxylic acid (83.5%), which was then recrystallized from ethanol to yield colorless needles having a melting point of 240° to 241° C. (decomposed).
Quantity
25.7 g
Type
reactant
Reaction Step One
Quantity
33.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
375 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:10])[CH3:9].[C:11](OCC)(=O)[C:12]([O:14]CC)=[O:13].[O-]CC.[Na+].C(OCC)C>C(O)C>[O:10]=[C:8]1[C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[O:1][C:11]([C:12]([OH:14])=[O:13])=[CH:9]1 |f:2.3|

Inputs

Step One
Name
Quantity
25.7 g
Type
reactant
Smiles
OC1=C(C=CC=C1)C(C)=O
Name
Quantity
33.1 g
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
375 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
while refluxing
FILTRATION
Type
FILTRATION
Details
the separating crystals were collected by filtration
ADDITION
Type
ADDITION
Details
To this crystal, 2N hydrochloric acid (600 ml) was added
EXTRACTION
Type
EXTRACTION
Details
followed by ethyl ether extraction
WASH
Type
WASH
Details
The ethyl ether layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
after which it was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residual oily substance was dissolved in acetic acid-concentrated hydrochloric acid (1:1,200 ml)
TEMPERATURE
Type
TEMPERATURE
Details
heated for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
while refluxing
ADDITION
Type
ADDITION
Details
The reaction mixture was poured over water (1 liter)
FILTRATION
Type
FILTRATION
Details
the separated crystals were collected by filtration
WASH
Type
WASH
Details
washed by sequential additions of water, ethanol and ethyl ether in that order

Outcomes

Product
Name
Type
product
Smiles
O=C1C=C(OC2=C1C=CC=C2)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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